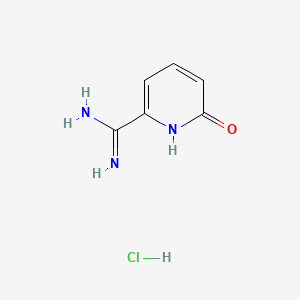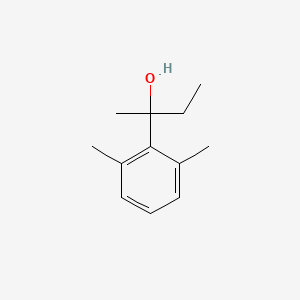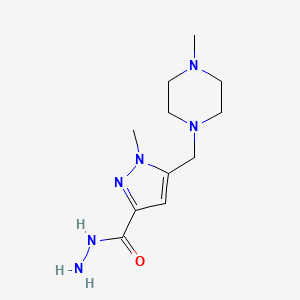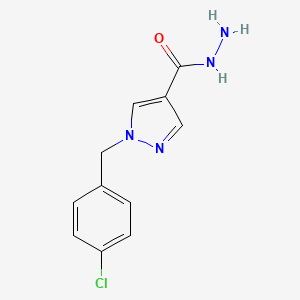
6-Oxo-1,6-dihydro-pyridine-2-carboxamidine hydrochloride, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Oxo-1,6-dihydro-pyridine-2-carboxamidine hydrochloride, commonly referred to as 6-Oxo-DPC, is a synthetic compound that has been used in scientific research for a variety of applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 197.7 g/mol. 6-Oxo-DPC has a melting point of 155-157°C and is stable in air. This compound has been studied for its potential use in the treatment of a variety of conditions, including cancer, inflammation, and neurological disorders.
Scientific Research Applications
6-Oxo-DPC has been studied for its potential use in the treatment of a variety of conditions, including cancer, inflammation, and neurological disorders. In particular, 6-Oxo-DPC has been studied for its potential anti-tumor effects. In one study, 6-Oxo-DPC was found to inhibit the growth of human glioblastoma cells in vitro. Additionally, 6-Oxo-DPC has been studied for its potential anti-inflammatory effects. In one study, 6-Oxo-DPC was found to reduce inflammation in an animal model of rheumatoid arthritis. Finally, 6-Oxo-DPC has been studied for its potential effects on neurological disorders. In one study, 6-Oxo-DPC was found to reduce anxiety-like behavior in an animal model of anxiety.
Mechanism of Action
The exact mechanism of action of 6-Oxo-DPC is not yet fully understood. However, it is hypothesized that 6-Oxo-DPC may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, 6-Oxo-DPC has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein involved in the regulation of inflammation. Finally, 6-Oxo-DPC has been found to increase the production of nitric oxide (NO), a molecule involved in the regulation of inflammation and vasodilation.
Biochemical and Physiological Effects
6-Oxo-DPC has been found to have a variety of biochemical and physiological effects. In particular, 6-Oxo-DPC has been found to reduce inflammation and pain. Additionally, 6-Oxo-DPC has been found to have anti-tumor effects, as well as neuroprotective effects. Finally, 6-Oxo-DPC has been found to have anti-oxidant effects, as it has been found to reduce the production of reactive oxygen species (ROS).
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Oxo-DPC in lab experiments is its high purity (95%). Additionally, 6-Oxo-DPC is relatively inexpensive and easy to obtain. The main limitation of using 6-Oxo-DPC in lab experiments is its instability in air. Therefore, it is important to store 6-Oxo-DPC in an airtight container in a cool, dry place.
Future Directions
Due to its potential use in the treatment of a variety of conditions, there are a number of potential future directions for research on 6-Oxo-DPC. These include further research into the potential anti-tumor effects of 6-Oxo-DPC, as well as its potential use in the treatment of inflammation and neurological disorders. Additionally, further research into the mechanism of action of 6-Oxo-DPC is needed in order to better understand its effects. Finally, further research into the potential side effects of 6-Oxo-DPC is needed in order to ensure its safe use in humans.
Synthesis Methods
6-Oxo-DPC can be synthesized through a variety of methods. The most commonly used method is the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of sodium hydroxide, followed by acidification with hydrochloric acid. This reaction yields 6-Oxo-DPC in a 95% pure form. Other methods for the synthesis of 6-Oxo-DPC include the reaction of pyridine-2-carboxaldehyde with hydroxylamine hydrochloride in the presence of sulfuric acid, and the reaction of pyridine-2-carboxaldehyde with chloroamine-T in the presence of sodium hydroxide.
properties
IUPAC Name |
6-oxo-1H-pyridine-2-carboximidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O.ClH/c7-6(8)4-2-1-3-5(10)9-4;/h1-3H,(H3,7,8)(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQUDTIFKHDDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B6287785.png)

![5-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester, 95%](/img/structure/B6287798.png)
![Ethyl 2-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B6287806.png)







![[5-(3-Chloro-phenyl)-3-methyl-isoxazol-4-yl]-methanol, 95%](/img/structure/B6287877.png)
![6-Methoxy-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287878.png)